Phenyl 3,3-diphenylpropionate

Lipophilicity Drug-likeness Formulation

Phenyl 3,3-diphenylpropionate (CAS 84370-88-7) is an aromatic ester belonging to the 3,3-diphenylpropionate class, with the molecular formula C₂₁H₁₈O₂ and a molecular weight of 302.37 g/mol. It is characterized by a phenyl ester moiety attached to a 3,3-diphenylpropionic acid backbone.

Molecular Formula C21H18O2
Molecular Weight 302.4 g/mol
CAS No. 84370-88-7
Cat. No. B12651692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 3,3-diphenylpropionate
CAS84370-88-7
Molecular FormulaC21H18O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)OC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H18O2/c22-21(23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2
InChIKeyPOCUQRZLGDCGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 3,3-Diphenylpropionate (CAS 84370-88-7): Technical Baseline for Procurement and Differentiation


Phenyl 3,3-diphenylpropionate (CAS 84370-88-7) is an aromatic ester belonging to the 3,3-diphenylpropionate class, with the molecular formula C₂₁H₁₈O₂ and a molecular weight of 302.37 g/mol [1]. It is characterized by a phenyl ester moiety attached to a 3,3-diphenylpropionic acid backbone. The compound is commercially available as a white crystalline solid with a boiling point of 459.6°C at 760 mmHg and a flash point of 144.9°C [2]. It is classified under multiple industrial categories including pigments, flavoring agents, and chemical intermediates . In medicinal chemistry contexts, it serves as the unsubstituted parent scaffold within a structurally characterized series of substituted phenyl 3,3-diphenylpropanoates that have been systematically evaluated for analgesic and anti-inflammatory bioactivity [3].

Why Generic 3,3-Diphenylpropionate Esters Cannot Substitute Phenyl 3,3-Diphenylpropionate Without Consequence


Within the 3,3-diphenylpropionate ester family, the identity of the ester moiety profoundly determines both physicochemical properties and biological performance. The phenyl ester (target compound) exhibits a computed LogP of 4.71 [1], substantially exceeding the LogP values of the corresponding methyl ester (LogP ~3.1), ethyl ester (LogP 3.77), and the free carboxylic acid (LogP 3.29) [2][3]. This ~1.0–1.7 LogP unit increase translates to an approximately 10- to 50-fold higher octanol-water partition coefficient, fundamentally altering membrane permeability, organic-phase solubility, and formulation behavior. Furthermore, the phenyl ester serves as the unsubstituted reference scaffold (HD-1) in the only published systematic SAR study of this compound class for analgesic/anti-inflammatory activity, where introduction of nitro substituents on the phenyl ester ring (compounds HD-2 and HD-5) yielded 2- to 3-fold potency enhancement over vehicle control [4]. Substituting the phenyl ester with smaller alkyl esters would not only alter the lipophilicity profile but would also preclude the structure-activity relationship (SAR) logic established for this scaffold, as the phenyl ring itself is the site of key potency-modulating substitutions [4].

Phenyl 3,3-Diphenylpropionate (84370-88-7): Quantitative Differentiation Evidence Versus Closest Analogs


LogP-Driven Lipophilicity Differentiation: Phenyl Ester vs. Free Acid and Alkyl Ester Analogs

The phenyl 3,3-diphenylpropionate exhibits a computed octanol-water partition coefficient (LogP) of 4.71 [1], which is markedly higher than the free acid 3,3-diphenylpropionic acid (LogP 3.29) [2], the ethyl ester analog (LogP 3.77) [3], and the methyl ester analog (LogP ~3.1–3.2) . This represents a LogP elevation of +1.42 versus the acid, +0.94 versus the ethyl ester, and approximately +1.5 versus the methyl ester. In practical terms, each unit increase in LogP corresponds to a ~10-fold increase in the octanol-water partition coefficient.

Lipophilicity Drug-likeness Formulation Partition coefficient

Thermal Stability Advantage: Boiling Point Comparison with Smaller Ester and Acid Analogs

Phenyl 3,3-diphenylpropionate exhibits a boiling point of 459.6°C at 760 mmHg [1], which is approximately 104°C higher than that of ethyl 3,3-diphenylpropionate (355.6°C at 760 mmHg) and approximately 95–101°C higher than that of the parent 3,3-diphenylpropionic acid (reported between 358°C and 365°C) . This substantial thermal stability differential arises from the higher molecular weight and the additional aromatic phenyl ring in the ester moiety, which enhances intermolecular van der Waals interactions and π–π stacking.

Thermal stability High-temperature processing Industrial chemistry Boiling point

SAR Scaffold Role: The Unsubstituted Phenyl Ester as Baseline for Potency-Optimized Nitro-Derivatives

In the primary published SAR study of substituted phenyl 3,3-diphenylpropanoates, the unsubstituted phenyl ester (the target compound, designated HD-1 in the series) serves as the parent scaffold from which potency-optimized derivatives were generated [1]. Introduction of a nitro group at the 4-position (HD-2, 4-nitro phenyl 3,3-diphenylpropionate) or the 2-position (HD-5, 2-nitro phenyl 3,3-diphenylpropionate) of the phenyl ester ring resulted in anti-inflammatory and analgesic activity that was 2 to 3 times that of the vehicle control group in the carrageenan-induced paw edema model [1]. Compound HD-5 (2-nitro derivative) exhibited the highest activity among all tested compounds and was reported to be comparable in efficacy to the standard drugs indomethacin and diclofenac sodium [1].

Structure-activity relationship Analgesic Anti-inflammatory Lead optimization

Unique Synthetic Utility: Fluoride-Anion-Initiated Double Trifluoromethylation

Phenyl 3,3-diphenylpropionate participates in a synthetically distinctive fluoride-anion-initiated double trifluoromethylation reaction with (trifluoromethyl)trimethylsilane (Me₃SiCF₃) in the presence of cesium fluoride as catalyst and 1,4-dioxane as solvent [1]. The reaction proceeds over 6.0 hours to afford the O-silyl-protected 2-aryl-1,1,1,1,3,3,3-hexafluoroisopropanol product in 49% isolated yield [1]. This transformation exploits the phenyl ester's ability to generate a phenolate leaving group upon nucleophilic attack, which subsequently activates additional Me₃SiCF₃, enabling catalytic fluoride turnover. Smaller alkyl esters (e.g., methyl or ethyl) would release alkoxide leaving groups with different nucleofugacity and may not sustain the same catalytic cycle efficiency.

Trifluoromethylation Organofluorine chemistry Synthetic methodology Fluoride catalysis

Validated Reverse-Phase HPLC Method for Purity Assessment and Pharmacokinetic Studies

A dedicated reverse-phase HPLC method has been established and published for the analysis of phenyl 3,3-diphenylpropionate using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method is described as scalable and suitable for both analytical purity assessment and preparative impurity isolation, and is explicitly noted as applicable for pharmacokinetic studies [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid can be substituted with formic acid, and smaller 3 μm particle columns are available for fast UPLC adaptation [1]. No equivalent published, validated HPLC method was identified for the methyl or ethyl ester analogs in the available literature.

HPLC analysis Method validation Quality control Pharmacokinetics

Industrial Application Breadth: Dual Classification in Pigments and Flavor/Fragrance Sectors

Multiple independent B2B chemical databases classify phenyl 3,3-diphenylpropionate under the 'Pigments' product group [1] while simultaneously listing it as a flavoring agent and fragrance ingredient . This dual industrial classification is not observed for the smaller alkyl ester analogs (methyl and ethyl 3,3-diphenylpropionate) in the available literature, which are primarily cataloged as research intermediates or synthetic building blocks. The phenyl ester's higher molecular weight, enhanced thermal stability (bp 459.6°C), and aromatic ester character likely contribute to its utility in pigment and colorant formulations where thermal robustness during processing is required.

Pigments Flavor agents Fragrance Industrial intermediates

Optimal Procurement and Application Scenarios for Phenyl 3,3-Diphenylpropionate (CAS 84370-88-7)


Medicinal Chemistry SAR Campaigns Targeting Analgesic and Anti-Inflammatory Lead Optimization

Phenyl 3,3-diphenylpropionate is the appropriate starting scaffold for any structure-activity relationship (SAR) program aimed at optimizing analgesic or anti-inflammatory potency through substitution on the phenyl ester ring. As demonstrated by Dhall et al. (2018), nitro substitution at the 2- or 4-position of the phenyl ring yields derivatives (HD-5 and HD-2) with 2–3 times the anti-inflammatory activity of vehicle control in the carrageenan-induced paw edema model, with HD-5 reaching efficacy comparable to indomethacin and diclofenac sodium [6]. Procurement of the unsubstituted phenyl ester is essential as the baseline control compound and synthetic precursor for any follow-up library synthesis exploring alternative phenyl ring substituents (e.g., halogens, methoxy, amino, or mixed substituent patterns). The phenyl ester's LogP of 4.71 [5] also positions it in a lipophilicity range suitable for oral bioavailability optimization, whereas the more polar free acid (LogP 3.29) or alkyl esters (LogP 3.1–3.8) would occupy a different pharmacokinetic space.

Organofluorine Synthesis: Access to Hexafluoroisopropanol Building Blocks via Double Trifluoromethylation

For synthetic chemistry laboratories engaged in organofluorine compound synthesis, phenyl 3,3-diphenylpropionate is a demonstrated substrate for the fluoride-anion-catalyzed double addition of trifluoromethyl groups using Me₃SiCF₃/CsF in 1,4-dioxane, yielding O-silyl-protected 2-aryl-1,1,1,1,3,3,3-hexafluoroisopropanol in 49% isolated yield after 6.0 hours [6]. This transformation provides access to the hexafluoroisopropanol (HFIP) pharmacophore, which is increasingly employed in medicinal chemistry to modulate metabolic stability, hydrogen-bonding capacity, and conformational rigidity of drug candidates [6]. The phenyl ester's phenolate leaving group is mechanistically integral to sustaining the catalytic fluoride cycle; procurement of the specific phenyl ester (rather than alkyl ester analogs) is recommended to reproduce the published yield without additional reaction optimization.

High-Temperature Industrial Formulations: Pigments, Colorants, and Thermally Processed Polymer Additives

The boiling point of 459.6°C at 760 mmHg [6] and classification under the 'Pigments' product group in B2B chemical databases [5] position phenyl 3,3-diphenylpropionate as a candidate for high-temperature industrial applications where lower-boiling analogs would be unsuitable. Potential use cases include incorporation into polymer melts during extrusion or injection molding (processing temperatures typically 180–300°C), use as a thermally stable carrier or dispersant in masterbatch pigment formulations, and inclusion in high-temperature curing coating systems. The compound's flash point of 144.9°C [6] further supports handling safety in elevated-temperature environments relative to more volatile ester solvents.

Quality-Controlled Analytical Reference Standard for Pharmacokinetic and Impurity Profiling Studies

The availability of a pre-established, scalable reverse-phase HPLC method (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase) specifically validated for phenyl 3,3-diphenylpropionate [6] enables immediate deployment of this compound as an analytical reference standard in pharmacokinetic studies, impurity profiling, and batch-release quality control. The method is adaptable to mass spectrometry detection by substituting formic acid for phosphoric acid, and is compatible with UPLC through the use of smaller 3 μm particle columns [6]. For contract research organizations (CROs) and pharmaceutical quality control laboratories, procuring a compound with an existing validated analytical method reduces method development costs and accelerates study timelines compared to sourcing analogs that lack published analytical protocols.

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